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Compound of Interest

Compound Name: Myosin modulator 2

Cat. No.: B12369303 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Myosin
modulator 2 (MYOM2), also known as myomesin-2 or M-protein.

Frequently Asked Questions (FAQs)
Q1: What is Myosin modulator 2 (MYOM2)?

Myosin modulator 2 (MYOM2) is a 165 kDa protein that is a key structural component of the

M-band in the sarcomeres of cardiac and fast skeletal muscles.[1] It plays a crucial role in

stabilizing the thick filaments (myosin) and linking them to the giant protein titin, thereby

maintaining the structural integrity of the sarcomere during muscle contraction.[1][2] MYOM2 is

composed of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.[3][4]

Q2: What are the known interaction partners of MYOM2?

MYOM2 is known to interact with several other sarcomeric proteins, forming a crucial network

for muscle function. Its primary binding partners include:

Myosin: MYOM2 binds to the light meromyosin (LMM) region of the myosin heavy chain.[5]

[6]

Titin: It interacts with the C-terminal region of titin.[2][6][7]
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Muscle-type Creatine Kinase (MM-CK): MYOM2 is involved in anchoring MM-CK at the M-

band, which is essential for efficient energy regeneration during muscle contraction.[8]

Troubleshooting Guide: MYOM2 Solubility Issues
Q1: My recombinant MYOM2 is precipitating after purification. What are the common causes

and solutions?

Protein precipitation is a common issue, particularly for large, structural proteins like MYOM2.

The primary causes often relate to suboptimal buffer conditions, high protein concentration, and

improper storage.

Here is a summary of potential causes and troubleshooting strategies:
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Potential Cause Recommended Solution Rationale

Suboptimal pH

Determine the isoelectric point

(pI) of your MYOM2 construct.

Adjust the buffer pH to be at

least 1 unit away from the pI.

Proteins are least soluble at

their pI where the net charge is

zero, leading to aggregation.

Inappropriate Salt

Concentration

Empirically test a range of salt

concentrations (e.g., 150 mM

to 500 mM NaCl or KCl).

Salts can help to solubilize

proteins by shielding surface

charges, but excessively high

concentrations can lead to

"salting out".

High Protein Concentration

Work with lower protein

concentrations during

purification and storage. If high

concentrations are necessary,

add stabilizing excipients.

High concentrations increase

the likelihood of intermolecular

interactions that can lead to

aggregation.

Oxidation of Cysteine

Residues

Add a reducing agent such as

Dithiothreitol (DTT) or β-

mercaptoethanol (BME) to all

buffers.

MYOM2 contains cysteine

residues that can form

intermolecular disulfide bonds,

leading to aggregation.

Improper Storage

Flash-freeze aliquots in liquid

nitrogen and store at -80°C.

Avoid repeated freeze-thaw

cycles.

Slow freezing and repeated

temperature fluctuations can

denature the protein and

promote aggregation.

Q2: I am observing the formation of inclusion bodies during the expression of recombinant

MYOM2. How can I improve its solubility?

Inclusion bodies are dense aggregates of misfolded protein. Optimizing expression conditions

is the first step to improve the yield of soluble protein.

Experimental Protocol: Optimizing MYOM2 Expression
for Improved Solubility
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Lower Expression Temperature: After inducing protein expression, reduce the cultivation

temperature to a range of 15-25°C. This slows down the rate of protein synthesis, allowing

more time for proper folding.

Reduce Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG for

E. coli expression) to find the lowest concentration that still yields sufficient protein

expression.

Utilize a Solubility-Enhancing Fusion Tag: Express MYOM2 with a highly soluble fusion

partner, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST). These

tags can improve the overall solubility of the fusion protein.

Co-expression with Chaperones: Co-express MYOM2 with molecular chaperones (e.g.,

GroEL/GroES) that can assist in its proper folding.

Q3: How can I solubilize MYOM2 from purified inclusion bodies?

If optimizing expression is not sufficient, MYOM2 can be purified from inclusion bodies and

subsequently refolded.

Experimental Protocol: Solubilization and Refolding of
MYOM2 from Inclusion Bodies

Inclusion Body Isolation and Washing:

Lyse the cells using sonication or high-pressure homogenization in a lysis buffer (e.g., 50

mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM Imidazole).

Centrifuge the lysate to pellet the inclusion bodies.

Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove

contaminating proteins and membrane fragments. Repeat the wash step.

Solubilization:

Resuspend the washed inclusion bodies in a solubilization buffer containing a strong

denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM
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DTT).

Incubate with gentle agitation for 1-2 hours at room temperature.

Clarify the solubilized protein by centrifugation.

Refolding:

Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM

Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM DTT) to a final protein concentration of 10-50

µg/mL. L-Arginine acts as an aggregation suppressor.

Incubate at 4°C for 12-24 hours with gentle stirring.

Concentrate the refolded protein using ultrafiltration.

Q4: What are some recommended buffer conditions for working with purified MYOM2?

Based on protocols for myofilament proteins, the following buffer compositions can serve as a

good starting point for MYOM2.

Buffer Type Composition Purpose

Lysis/Equilibration Buffer

6 M Urea, 50 mM NaH₂PO₄,

300 mM NaCl, 0.05% Tween

20, pH 8.0

For initial cell lysis and

purification using affinity

chromatography (e.g., His-tag).

[9]

Low Salt Buffer (LSB)

100 mM KCl, 2 mM MgCl₂, 5

mM EGTA, 1 mM β-

mercaptoethanol, pH 7.0

For washing myofibrils and

initial protein extraction.[10]

High Salt Extraction Buffer
0.5 M KCl, 0.1 M K₂HPO₄, 10

mM EDTA, 1 mM DTT, pH 6.5

For extracting myomesin from

muscle tissue.[10]

Final Dialysis/Storage Buffer

50 mM Tris-HCl, pH 7.5, 150

mM NaCl, 1 mM DTT, 10%

Glycerol

A general-purpose buffer for

storing purified, soluble

MYOM2.
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Signaling Pathway and Experimental Workflows
MYOM2 Interaction Network in the Sarcomere
The following diagram illustrates the key interactions of MYOM2 within the M-band of the

sarcomere.
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Caption: MYOM2 interactions within the sarcomere M-band.

General Workflow for Troubleshooting MYOM2 Solubility
This workflow outlines a systematic approach to addressing solubility issues with recombinant

MYOM2.
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Caption: A logical workflow for troubleshooting MYOM2 solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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